molecular formula C22H28N4O2 B6422726 N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-68-6

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422726
CAS No.: 1015543-68-6
M. Wt: 380.5 g/mol
InChI Key: FETGPKFQMWAGTK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features:

  • Position 2: A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
  • Position 3 and 5: Methyl groups, contributing steric bulk and lipophilicity.
  • Position 7: A cyclohexylamine moiety, providing a bulky aliphatic substituent that may influence solubility and receptor interactions.

Properties

IUPAC Name

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)15(2)21(25-26)16-10-11-18(27-3)19(13-16)28-4/h10-13,17,24H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETGPKFQMWAGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine
  • Substituents : Cyclohexyl group and 3,4-dimethoxyphenyl group

The molecular formula is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of approximately 300.36 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that pyrazolo-pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways such as the MAPK/ERK pathway and PI3K/AKT pathway .

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2. In experimental models:

  • In vivo studies indicated that pyrazolo derivatives reduced inflammation in models of arthritis and colitis by decreasing levels of TNF-alpha and IL-6 .

Neuroprotective Properties

Emerging research indicates that pyrazolo compounds may possess neuroprotective effects. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis:

  • Case Study : A study demonstrated that a related pyrazolo-pyrimidine significantly reduced neuronal cell death in models of neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Cyclohexyl Group : Enhances lipophilicity and potentially improves blood-brain barrier penetration.
  • Dimethoxyphenyl Substituent : Contributes to the compound's binding affinity to target proteins involved in tumor progression.

Research Findings Summary Table

Activity TypeFindingsReference
AntitumorSignificant inhibition of cancer cell growth and induction of apoptosis in vitro
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models
NeuroprotectiveProtection against oxidative stress-induced neuronal cell death

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with modifications at positions 2, 3, 5, and 7 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight Key Features / Applications References
Target Compound 2: 3,4-Dimethoxyphenyl; 3,5: Me; 7: Cyclohexyl Not provided Bulky aliphatic amine; potential kinase inhibitor N/A
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015596-82-3) 2: 3,4-Dimethoxyphenyl; 3,5: Me; 7: 4-Chlorophenyl 408.9 Aromatic amine; enhanced lipophilicity
2-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015597-62-2) 2: 3,4-Dimethoxyphenyl; 3,5: Me; 7: 3-Methoxyphenyl 404.5 Polar methoxy group; potential solubility modulator
MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 3: 4-Methoxy-2-methylphenyl; 7: Bis-methoxyethyl Not provided CRF1 receptor antagonist; CNS activity
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives (Compounds 32–35) 3: Aryl; 5: Aryl; 7: Pyridin-2-ylmethyl ~450–500 Anti-mycobacterial activity; Suzuki coupling
Triazolopyrimidine derivatives (e.g., Compound 31) Triazolo[1,5-a]pyrimidine core ~330–410 Plasmodium falciparum inhibitors

Key Observations

Substituent Effects on Solubility and Lipophilicity :

  • The 3,4-dimethoxyphenyl group (common in the target compound and analogs ) enhances hydrophilicity compared to halogenated (e.g., 4-chlorophenyl) or alkylated aryl groups.
  • Cyclohexylamine (target compound) vs. Aromatic Amines : Aliphatic substituents like cyclohexyl may reduce π-π stacking but improve membrane permeability compared to 4-chlorophenyl or 3-methoxyphenyl .

Biological Activity Trends :

  • MPZP demonstrates that bulky, electron-rich substituents (e.g., bis-methoxyethyl) at position 7 enable selective CRF1 receptor antagonism .
  • Fluorophenyl analogs (e.g., , Compound 32) exhibit anti-mycobacterial activity, suggesting that halogenation at position 3/5 enhances target binding .

Synthetic Flexibility :

  • Suzuki coupling () and SNAr reactions () are common for introducing aryl/heteroaryl groups.
  • The target compound’s cyclohexylamine may require reductive amination or nucleophilic substitution for installation .

Implications for Drug Design

  • Unanswered Questions: Evidence lacks data on the target compound’s solubility, metabolic stability, or specific biological targets. ADMET studies to assess pharmacokinetic suitability.

Preparation Methods

Solvent and Temperature Effects

Ethanol and toluene are preferred solvents for cyclocondensation and alkylation steps, respectively. Elevated temperatures (reflux conditions) enhance reaction rates but may promote side reactions such as dimerization. For instance, the fusion of formamide with pyrazole intermediates at 200–280°C generates pyrimidinone byproducts unless rigorously controlled.

Catalytic Systems

Piperidine and triethylamine are effective catalysts for Knoevenagel and Michael addition reactions, while sodium bicarbonate facilitates epoxy ring-opening reactions. Transition metal catalysts (e.g., palladium for Suzuki couplings) are avoided in favor of milder conditions to preserve methoxy group integrity.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • Infrared (IR) Spectroscopy : Absorption bands at 3306 cm⁻¹ (N–H stretch) and 1675 cm⁻¹ (C=O) validate amine and carbonyl functionalities.

  • ¹H NMR : Resonances for the cyclohexyl group appear as multiplet signals at δ 1.21–1.83 ppm, while the 3,4-dimethoxyphenyl group shows distinct singlets at δ 3.78 and 3.82 ppm.

  • High-Performance Liquid Chromatography (HPLC) : Purity levels exceeding 98% are achieved using C18 columns and methanol/water mobile phases.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing N-cyclohexyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine:

StepMethodYieldPurityKey Reference
Core FormationCyclocondensation with malononitrile66%95%
3,5-DimethylationTriphosgene-mediated chlorination + methylamine substitution70%98%
7-AminationNucleophilic substitution with cyclohexylamine57%97%
2-Aryl SubstitutionKnoevenagel condensation with 3,4-dimethoxybenzylidene malononitrile54%96%

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions during cyclocondensation may yield regioisomers. Employing electron-withdrawing groups (e.g., nitriles) at position 6 directs cyclization to the desired position.

Methoxy Group Stability

Methoxy groups are susceptible to demethylation under acidic conditions. Using non-protic solvents like toluene and avoiding strong acids preserves functionality.

Purification Difficulties

High-polarity byproducts are removed via sequential washing with cold ethanol and recrystallization from ethyl acetate .

Q & A

Q. Key factors affecting purity :

  • Catalyst loading : Excess Pd can lead to byproducts; optimal loading is 5–10 mol% .
  • Reaction time : Prolonged heating (>24 hrs) may degrade thermally sensitive intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Resolves substituent patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, methoxy groups at δ 3.8–3.9 ppm) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the pyrimidine core and substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.2) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Anticancer activity : IC₅₀ values of 2–10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Antimicrobial effects : MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via membrane disruption .
  • Mechanistic insights : Preliminary data suggest kinase inhibition (e.g., EGFR or CDK2) based on structural analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent variation :
    • Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
    • Modify the cyclohexyl group to cyclopentyl or adamantyl to test steric effects on target binding .
  • Methodology :
    • Synthesize analogs via parallel synthesis and screen against panels of cancer cell lines or enzyme targets (e.g., kinases) .
    • Use molecular docking (AutoDock Vina) to predict binding poses and prioritize candidates .

Advanced: What computational methods are recommended for predicting target interactions?

Answer:

  • Quantum chemical calculations (DFT) : Analyze electronic effects of substituents (e.g., methoxy groups increase electron density on the pyrimidine ring, enhancing π-π stacking) .
  • Molecular Dynamics (MD) Simulations : Study stability of ligand-target complexes (e.g., with EGFR) over 100 ns trajectories using AMBER or GROMACS .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Advanced: How can contradictory results in bioactivity assays be resolved?

Answer:

  • Assay validation :
    • Use orthogonal assays (e.g., MTT vs. ATP-luciferase) to confirm cytotoxicity .
    • Test purity via HPLC-MS to rule out impurities causing false positives .
  • Biological replicates : Repeat assays across 3+ cell lines (e.g., HeLa, A549) to assess consistency .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding .

Advanced: What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Process optimization :
    • Replace column chromatography with continuous flow reactors for intermediate purification .
    • Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) to improve solubility and reduce costs .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological: How to analyze the electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • Hammett analysis : Correlate substituent σ values (e.g., methoxy: σₚ = -0.27) with reaction rates in nucleophilic substitutions .
  • UV-Vis spectroscopy : Measure λₘₐₓ shifts to assess conjugation changes (e.g., bathochromic shifts with electron-donating groups) .

Methodological: What in vitro models are appropriate for pharmacokinetic evaluation?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Permeability assays : Use Caco-2 monolayers to predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high permeability) .

Advanced: How to design experiments to elucidate the mechanism of action in cancer cells?

Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Kinase profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR-Cas9 knockout : Validate target dependency by knocking out candidate genes (e.g., CDK2) and assessing resistance .

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